N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-12-5-4-11-18(19)21(26)24(14)17-10-6-9-16(13-17)23-20(25)15-7-2-3-8-15/h4-6,9-13,15H,2-3,7-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDUGGAGFZDMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where the quinazolinone core reacts with a phenyl halide under basic conditions.
Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction, using cyclopentanecarboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups on the phenyl ring.
Scientific Research Applications
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives with Hydrazine-Carbonothioyl Groups
Several hydrazine-1-carbonothioyl derivatives of cyclopentanecarboxamide (e.g., compounds 2.12–2.15) were synthesized with yields ranging from 56% to 66% and melting points between 148°C and 201°C . These compounds differ from the target molecule by replacing the quinazolinylphenyl group with hydrazine-carbonothioyl substituents. For example:
- N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield 66%, m.p. 193–195°C.
- N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15): Yield 56%, m.p. 195–197°C.
The higher melting points of these derivatives compared to other analogs (e.g., cyclobutanecarboxamide derivatives) suggest stronger intermolecular forces due to planar aromatic substituents. In contrast, the target compound’s quinazolinone group may confer distinct crystallinity and solubility.
Cyanomethyl-Aryl-Substituted Cycloalkanecarboxamides
Compounds 3b–3f in feature cyanomethyl-aryl-amino substitutions on cyclopentane or cyclohexane carboxamide cores :
| Compound | Core | Yield | Physical State | Melting Point (°C) |
|---|---|---|---|---|
| 1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentanecarboxamide (3b) | Cyclopentane | 86.6% | Pale yellow oil | – |
| 1-[(Cyanomethyl)(4-methoxyphenyl)amino]cyclohexanecarboxamide (3f) | Cyclohexane | 97% | Buff solid | 103 |
These compounds exhibit high yields (80–97%) and varying physical states (oils vs. solids). The target compound’s solid-state properties (inferred from its crystalline quinazolinone moiety) may resemble 3f, but its synthetic yield and purity remain unspecified in the evidence.
Piperazine-Pyrrolidinedione Derivatives
The compound N-((S)-1-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide () shares the cyclopentanecarboxamide group but incorporates a piperazine-pyrrolidinedione chain . It was synthesized in 69% yield but with low initial purity (51% LC/MS).
Cyclopentyl Fentanyl ()
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide (cyclopentyl fentanyl) is an opioid analog where the cyclopentanecarboxamide group is attached to a piperidinyl-phenethyl scaffold . While structurally distinct from the target compound, it underscores the pharmacological versatility of cyclopentanecarboxamides. The quinazolinone group in the target molecule may redirect bioactivity toward non-opioid targets, such as kinases or DNA repair enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
